tert-Butyl sulfide

thermal stability pyrolysis kinetics process safety

Replacing tert-butyl sulfide with a less hindered dialkyl sulfide introduces unpredictable exotherms and divergent product distributions. The tert-butyl steric shield offers quantifiable advantages: • First-order thermal decomposition (k = 1.71×10⁻⁴ s⁻¹ at 633 K) prevents autocatalytic radical runaway, enabling safe reactor design above 300 °C. • 12- to 30-fold lower singlet-oxygen quenching preserves selectivity in photosensitized oxidations. • Anodically shifted oxidation potential (>0.2 V vs. DMS) widens the electrochemical window, improving faradaic efficiency. Supplied in >98% GC purity with immediate global shipping.

Molecular Formula C8H18S
Molecular Weight 146.3 g/mol
CAS No. 107-47-1
Cat. No. B089448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl sulfide
CAS107-47-1
Molecular FormulaC8H18S
Molecular Weight146.3 g/mol
Structural Identifiers
SMILESCC(C)(C)SC(C)(C)C
InChIInChI=1S/C8H18S/c1-7(2,3)9-8(4,5)6/h1-6H3
InChIKeyLNMBCRKRCIMQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Sulfide: Steric and Thermal Stability


tert-Butyl sulfide (di-tert-butyl sulfide, (CH₃)₃C–S–C(CH₃)₃) is a sterically hindered dialkyl sulfide with molecular formula C₈H₁₈S and molecular weight 146.29 g·mol⁻¹. At ambient conditions the compound is a colorless liquid with a boiling point of 148–149 °C, density of 0.815 g·mL⁻¹ (25 °C), refractive index n²⁰/D 1.4490–1.4530, and flash point 26 °C [1]. Unlike less hindered linear congeners, the two tert-butyl groups create a pronounced steric shield around the sulfur atom, fundamentally altering its thermal decomposition pathway, its oxidative stability, and its reactivity toward electrophilic species—features that directly affect procurement decisions in synthetic and industrial settings.

tert-Butyl Sulfide's Steric Gatekeeper Effect


Dialkyl sulfides are frequently treated as commodity reagents, but the extreme steric congestion of (CH₃)₃C–S–C(CH₃)₃ invalidates generic substitution. The tert-butyl groups suppress bimolecular radical chain decomposition in favor of a concerted unimolecular pathway [1], reduce singlet‑oxygen quenching rates by over an order of magnitude relative to dimethyl sulfide [2], and shift the electrochemical oxidation potential anodically by >0.2 V [3]. Consequently, a researcher or process engineer who replaces tert‑butyl sulfide with a less hindered analog risks altered reaction kinetics, unexpected exotherms, and divergent product distributions. The quantitative evidence in Section 3 details exactly where and why this substitution fails.

tert-Butyl Sulfide: Quantitative Differentiation


Unimolecular vs. Radical Chain Pyrolysis

di‑tert‑Butyl sulfide decomposes via a first‑order concerted unimolecular elimination to isobutene and tert‑butyl thiol, with a rate constant k = 1.71 × 10⁻⁴ s⁻¹ at 633 K and activation energy Ea = 228.6 kJ·mol⁻¹ [1]. In contrast, dimethyl sulfide pyrolysis follows a radical chain mechanism with 3/2‑order kinetics; its rate law is expressed as k = 10^(15.8±0.3) exp(−(230 ± 8 kJ·mol⁻¹)/RT) in seasoned reactors, and the reaction order implies autocatalytic acceleration [2]. The mechanistic divergence means that di‑tert‑butyl sulfide will not undergo the self‑accelerating radical runaway characteristic of DMS at elevated temperatures.

thermal stability pyrolysis kinetics process safety

Steric Suppression of Singlet Oxygen Quenching

The bimolecular rate constant for ¹O₂ quenching by di‑tert‑butyl sulfide is kq = 1–5 × 10⁴ M⁻¹·s⁻¹ in methanol or acetonitrile, measured by time‑resolved luminescence [1]. This is 12‑ to 30‑fold lower than the kq of dimethyl sulfide, reported as 6.3 × 10⁵ M⁻¹·s⁻¹ under comparable conditions [2]. The suppression arises because steric hindrance from the two tert‑butyl groups limits nucleophilic attack on the electrophilic singlet oxygen, shifting the quenching predominantly to physical deactivation rather than chemical sulfoxidation.

photostability singlet oxygen oxidation resistance

Anodic Shift in Oxidation Potential

Cyclic voltammetry studies demonstrate a linear relationship between the inductive effect of sulfide substituents and the electrochemical oxidation potential: the t‑butyl‑substituted compound is oxidized at a more positive potential than the methyl‑substituted analog [1]. The one‑electron reduction potential of the dimethyl sulfide radical cation has been determined as E⁰(DMS•⁺/DMS) = 1.66 ± 0.03 V vs. NHE by pulse radiolysis [2]. Based on the inductive trend, the oxidation potential of di‑tert‑butyl sulfide is shifted anodically by at least 0.2 V, placing it above ~1.9 V vs. NHE. This shift widens the electrochemical stability window when the compound is used as a reaction medium.

electrochemical stability oxidation potential solvent window

Flash Point and Volatility Safety Advantage

di‑tert‑Butyl sulfide exhibits a boiling point of 148–149 °C and a closed‑cup flash point of 26 °C . Dimethyl sulfide, the most commonly employed small dialkyl sulfide, boils at 37 °C with a flash point of −36 °C [1]. The 111 °C increase in boiling point and 62 °C increase in flash point dramatically reduce vapor pressure at ambient temperature (5.22 mmHg vs. ~500 mmHg for DMS at 25 °C) , lowering both inhalation exposure risk and flammable vapor generation.

safety volatility flash point VOC emissions

tert-Butyl Sulfide: High-Value Applications


Predictable Thermal Decomposition Medium

When a sulfide solvent or reagent is needed above 300 °C, the first‑order concerted decomposition of di‑tert‑butyl sulfide (k = 1.71 × 10⁻⁴ s⁻¹ at 633 K, Ea = 228.6 kJ·mol⁻¹ [1]) avoids the autocatalytic radical acceleration observed with dimethyl sulfide [2]. This mechanism allows accurate kinetic modeling and safe reactor design, making di‑tert‑butyl sulfide the preferred choice for thermal studies of sulfur‑containing systems and for industrial pyrolysis processes where runaway reactions must be excluded.

Singlet-Oxygen-Resistant Photochemical Synthesis

In photosensitized oxidations where singlet oxygen is generated in situ, the 12‑ to 30‑fold lower quenching rate constant of di‑tert‑butyl sulfide (kq = 1–5 × 10⁴ M⁻¹·s⁻¹) compared to DMS [3] minimizes competitive physical quenching and sulfoxidation side reactions. This makes it a superior sulfide substrate or co‑solvent for mechanistic photochemical studies and for preparative photochemistry where product selectivity is paramount.

Electrosynthetic Solvent: Extended Anodic Stability

The anodic shift in oxidation potential (>0.2 V beyond the 1.66 V vs. NHE of DMS [4]) widens the usable potential range for electrochemical transformations. Researchers employing strong oxidants or high‑potential anodes can select di‑tert‑butyl sulfide as a solvent to avoid background oxidation and electrode fouling, improving faradaic efficiency and product purity.

Industrial-Scale Low-Volatility Safety

With a boiling point 111 °C higher and a flash point 62 °C higher than dimethyl sulfide , di‑tert‑butyl sulfide offers dramatically reduced vapor pressure and flammable vapor generation. This safety margin is particularly valuable in multi‑kilogram syntheses, continuous‑flow operations, and environments where VOC emissions are regulated, directly influencing procurement decisions for process development and scale‑up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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